2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
CAS No.: 877656-93-4
Cat. No.: VC7322920
Molecular Formula: C25H19N3O4
Molecular Weight: 425.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877656-93-4 |
|---|---|
| Molecular Formula | C25H19N3O4 |
| Molecular Weight | 425.444 |
| IUPAC Name | 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C25H19N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
| Standard InChI Key | XIEXDSIGEUHNNY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5 |
Introduction
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound featuring a unique benzofuro[3,2-d]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural complexity and biological activity. The presence of functional groups such as a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group enhances its chemical reactivity and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Potential Applications and Mechanism of Action
This compound is of interest in medicinal chemistry due to its potential therapeutic applications. Its mechanism of action involves interactions with specific molecular targets within biological systems, such as enzymes or receptors. These interactions can modulate the activity of these targets, potentially leading to therapeutic effects beneficial in various disease contexts.
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